molecular formula C11H12O2 B3363628 4-Phenylpent-2-enoic acid CAS No. 103986-66-9

4-Phenylpent-2-enoic acid

Cat. No.: B3363628
CAS No.: 103986-66-9
M. Wt: 176.21 g/mol
InChI Key: IEEWSHYKEAWEMY-UHFFFAOYSA-N
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Description

4-Phenylpent-2-enoic acid (CAS: 103986-66-9) is an α,β-unsaturated carboxylic acid with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its structure features a phenyl group at the C4 position and a conjugated double bond between C2 and C3, adjacent to the carboxylic acid moiety. This configuration confers unique reactivity, particularly in electrophilic addition and cyclization reactions. The compound’s stereochemistry (E-isomer) further influences its physicochemical properties, such as melting point, solubility, and lipophilicity.

Properties

IUPAC Name

4-phenylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEWSHYKEAWEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697714
Record name 4-Phenylpent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-66-9
Record name 4-Phenylpent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylpent-2-enoic acid can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with acrolein in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

Another method involves the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where phenylboronic acid reacts with 4-pentenoic acid under palladium catalysis to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Palladium or other transition metal catalysts

    Reactants: Phenylacetic acid, acrolein, or phenylboronic acid

    Purification: Crystallization or chromatography techniques

Chemical Reactions Analysis

Types of Reactions

4-Phenylpent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.

Major Products

    Oxidation: Phenylpentanoic acid or phenylpentanone.

    Reduction: 4-Phenylpentanoic acid.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Phenylpent-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

2-Phenylpent-4-enoic Acid (CAS: 1575-70-8)

  • Molecular Formula: C₁₁H₁₂O₂ (identical to 4-phenylpent-2-enoic acid).
  • Key Differences :
    • Double Bond Position : The double bond is between C4 and C5, distal to the carboxylic acid group.
    • Phenyl Group Position : Located at C2 instead of C4.
  • Synthesis routes for this compound report high yields (up to 100% in some methods), emphasizing its accessibility for industrial applications .

5-(4-Chlorophenyl)-3-phenylpent-2-enoic Acid (CAS: 1180676-32-7)

  • Molecular Formula : C₁₇H₁₅ClO₂.
  • Key Differences :
    • Substituents : A chloro group on the para position of one phenyl ring and a second phenyl group at C3.
    • Stereochemistry : Z-configuration at the C2 double bond.
  • Impact: The electron-withdrawing chlorine enhances acidity compared to non-halogenated analogs.

4-Methyl-2,2-diphenylpent-4-enoic Acid (CAS: 25209-35-2)

  • Molecular Formula : C₁₈H₁₈O₂.
  • Key Differences :
    • Branching : Methyl group at C4 and two phenyl groups at C2.
    • Double Bond Position : At C4, isolated from the carboxylic acid.
  • Impact: The diphenyl groups significantly increase lipophilicity (higher logP), making it less water-soluble than this compound. Steric bulk at C2 may hinder interactions in catalytic processes .

(2E)-2,4-Dimethylpent-2-enoic Acid (CAS: 3876-52-6)

  • Molecular Formula : C₇H₁₂O₂.
  • Key Differences: Shorter Chain: Five-carbon backbone vs. six-carbon in this compound. Substituents: Methyl groups at C2 and C4.
  • Impact :
    • Lower molecular weight (128.17 g/mol) reduces melting point and boiling point.
    • Estimated XLogP3-AA of 1.70 indicates moderate lipophilicity, contrasting with the higher logP of phenyl-substituted analogs .

2-Acetamido-3-methylpent-4-enoic Acid (CAS: 152648-20-9)

  • Molecular Formula: C₈H₁₃NO₃.
  • Key Differences: Functional Groups: Acetamido group at C2 and a methyl group at C3. Double Bond Position: At C4, non-conjugated with the carboxylic acid.
  • Impact: The acetamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Likely participates in peptide synthesis or enzymatic studies due to its amino acid-like structure .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Double Bond Position Notable Properties
This compound 103986-66-9 C₁₁H₁₂O₂ 176.21 Phenyl (C4) C2-C3 High conjugation, moderate lipophilicity
2-Phenylpent-4-enoic acid 1575-70-8 C₁₁H₁₂O₂ 176.21 Phenyl (C2) C4-C5 High-yield synthesis routes
5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid 1180676-32-7 C₁₇H₁₅ClO₂ 298.76 Cl (para), Phenyl (C3) C2-C3 Enhanced acidity, steric hindrance
4-Methyl-2,2-diphenylpent-4-enoic acid 25209-35-2 C₁₈H₁₈O₂ 266.34 Methyl (C4), Diphenyl (C2) C4-C5 High lipophilicity, steric bulk
(2E)-2,4-Dimethylpent-2-enoic acid 3876-52-6 C₇H₁₂O₂ 128.17 Methyl (C2, C4) C2-C3 Moderate lipophilicity, low MW
2-Acetamido-3-methylpent-4-enoic acid 152648-20-9 C₈H₁₃NO₃ 171.19 Acetamido (C2), Methyl (C3) C4-C5 Polar, peptide synthesis potential

Research Findings and Implications

  • Reactivity Trends: The conjugation of the double bond with the carboxylic acid in this compound enhances its participation in cycloaddition and Michael addition reactions compared to analogs with isolated double bonds (e.g., 2-phenylpent-4-enoic acid) .
  • Biological Relevance: Chlorinated derivatives like 5-(4-chlorophenyl)-3-phenylpent-2-enoic acid may exhibit enhanced bioactivity due to increased electrophilicity, though this requires further pharmacological validation .

Q & A

Q. What controls are essential when evaluating this compound’s anti-inflammatory activity in macrophage models?

  • Methodological Answer :
  • Positive Control : Dexamethasone (1 µM) to benchmark IL-6 suppression.
  • Vehicle Control : DMSO (≤0.1%) to exclude solvent effects.
  • Cytotoxicity Control : Measure lactate dehydrogenase (LDH) release to ensure observed effects are not due to cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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